2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride
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Overview
Description
2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives, to which this compound belongs, have a broad range of biological activity . They have been used in medicinal chemistry due to their wide range of applications .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to influence a variety of biological processes .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction, which allows for the efficient construction of the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These methods are designed to maximize yield and minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes
Biological Activity
2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride (CAS: 2472672-02-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C14H14ClN3
- Molecular Weight : 259.74 g/mol
- IUPAC Name : 2-(o-tolyl)imidazo[1,2-a]pyridin-3-amine hydrochloride
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives, including this compound, exhibit a range of biological activities such as:
- Anticancer : Demonstrated significant cytotoxicity against various cancer cell lines.
- Antimicrobial : Exhibited broad-spectrum antibacterial and antifungal properties.
- Anti-inflammatory : Showed potential in reducing inflammation in experimental models.
- Anticonvulsant : Indicated effectiveness in seizure models.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against various tumor cell lines. The following table summarizes key findings:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MDA-MB-231 (Breast Cancer) | 0.87–12.91 | |
Zolpidem | Various | <0.5 | |
Alpidem | Various | <1.0 |
Antimicrobial Activity
The compound has shown promising results against both bacterial and fungal strains. In vitro studies revealed significant inhibition of growth for several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 4 µg/mL |
Anti-inflammatory Effects
Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models. This suggests potential therapeutic applications for inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural features. Modifications at the nitrogen or aromatic positions can significantly alter their potency and selectivity. Studies suggest that:
- Substituents on the imidazole ring enhance anticancer activity.
- The presence of halogens or electron-donating groups increases antimicrobial efficacy.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the efficacy of various imidazo[1,2-a]pyridine derivatives against MDA-MB-231 cells. The results indicated that modifications at the 3-position significantly improved cytotoxicity, with some compounds achieving IC50 values below 1 µM.
- Case Study on Antimicrobial Activity : Another investigation focused on the antibacterial properties of this class of compounds against resistant strains of Staphylococcus aureus. The study found that certain derivatives exhibited potent activity with MIC values comparable to established antibiotics.
Properties
IUPAC Name |
2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c1-10-6-2-3-7-11(10)13-14(15)17-9-5-4-8-12(17)16-13;/h2-9H,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJELDRMZDIKOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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